6-Amino-3-methoxy-2-pyrazinecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methoxy Favipiravir typically involves multiple steps starting from commercially available precursors. One common route begins with the esterification of 3-hydroxypyrazine-2-carboxylic acid, followed by amidation . The nitration of the pyrazine ring is then performed, followed by reduction of the nitro group using Raney nickel. The amino group is subsequently replaced with a methoxy group .
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. The use of 3,6-dichloropyrazine-2-carbonitrile as an intermediate is common, with subsequent steps involving fluorination, hydroxylation, and nitrile hydrolysis . This method ensures a high yield and purity of the final product without the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-methoxy Favipiravir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Common substitution reactions include the replacement of amino groups with methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Raney nickel or other reducing agents.
Substitution: Methanol in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further modified for specific applications .
Scientific Research Applications
6-Amino-3-methoxy Favipiravir has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-3-methoxy Favipiravir involves the inhibition of RNA-dependent RNA polymerase (RdRp) enzymes, which are essential for the replication of viral genomes . The active form of the compound, favipiravir-RTP, selectively inhibits RdRp, preventing the transcription and replication of viral RNA . This mechanism is similar to that of Favipiravir, making it effective against a broad spectrum of RNA viruses .
Comparison with Similar Compounds
Favipiravir (T-705): 6-Fluoro-3-hydroxypyrazine-2-carboxamide.
Oseltamivir: Another antiviral used to treat influenza.
Comparison: 6-Amino-3-methoxy Favipiravir is unique due to its methoxy substitution, which may enhance its antiviral activity and stability compared to other similar compounds . Unlike Oseltamivir, which primarily targets neuraminidase, 6-Amino-3-methoxy Favipiravir targets RdRp, providing a different mechanism of action .
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-amino-3-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O2/c1-12-6-4(5(8)11)10-3(7)2-9-6/h2H,1H3,(H2,7,10)(H2,8,11) |
InChI Key |
LTJNYEDZPAXQLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1C(=O)N)N |
Origin of Product |
United States |
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